2-(2-Fluorophenyl)-1,3-dioxolane

acetal hydrolysis kinetics protecting group stability A-1 mechanism

2-(2-Fluorophenyl)-1,3-dioxolane (CAS 133393-02-9), also known as 2-fluorobenzaldehyde ethylene acetal, is a cyclic acetal belonging to the 1,3-dioxolane class. It is synthesized via acid-catalyzed condensation of 2-fluorobenzaldehyde with ethylene glycol and functions primarily as a protected aldehyde equivalent in multi-step organic synthesis.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 133393-02-9
Cat. No. B6316678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-1,3-dioxolane
CAS133393-02-9
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=CC=C2F
InChIInChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2
InChIKeyOUGKZMWCALAHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-1,3-dioxolane (CAS 133393-02-9): A Strategic ortho-Fluoro Cyclic Acetal Building Block for Regioselective Synthesis


2-(2-Fluorophenyl)-1,3-dioxolane (CAS 133393-02-9), also known as 2-fluorobenzaldehyde ethylene acetal, is a cyclic acetal belonging to the 1,3-dioxolane class . It is synthesized via acid-catalyzed condensation of 2-fluorobenzaldehyde with ethylene glycol and functions primarily as a protected aldehyde equivalent in multi-step organic synthesis . The ortho-fluorine substituent on the phenyl ring imparts a distinctive electronic and steric profile (Hammett σₘ = 0.34, σₚ = 0.06) that differentiates it from its meta- and para-fluoro regioisomers and other 2-aryl-1,3-dioxolanes, particularly influencing acid-catalyzed hydrolysis kinetics and directed ortho-metalation regiochemistry [1].

Why 2-(2-Fluorophenyl)-1,3-dioxolane Cannot Be Replaced by Its para-Fluoro or Unsubstituted Phenyl Analogs


The three fluorophenyl-dioxolane regioisomers—ortho (CAS 133393-02-9), meta (CAS 136835-12-6), and para (CAS 66822-17-1)—are not functionally interchangeable despite sharing the identical molecular formula (C₉H₉FO₂) and molecular weight (168.16 g·mol⁻¹) . The ortho-fluorine exerts a proximal steric and electronic influence on the acetal carbon that substantially alters acid-catalyzed hydrolysis kinetics relative to the para isomer, consistent with the Hammett substituent constant framework established for 2-(substituted phenyl)-1,3-dioxolanes (ρ = −3.35 for meta substituents, with ortho substituents exhibiting additional steric modulation) [1]. Furthermore, the ortho-fluoro substituent can participate as a directing group in regioselective ortho-lithiation chemistry, a capability absent in the para-fluoro isomer, making regioisomer selection a critical decision point for synthetic route design .

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-1,3-dioxolane (CAS 133393-02-9) Against Closest Analogs


Hydrolysis Rate: 1,3-Dioxolane Ring Confers 30–35× Slower Acid-Catalyzed Hydrolysis vs. Acyclic Diethyl Acetal Counterparts

2-Aryl-1,3-dioxolanes, including the 2-(2-fluorophenyl) derivative, hydrolyze 30 to 35 times slower than the corresponding benzaldehyde diethyl acetals under identical conditions (50% dioxane–water, v/v, 30 °C, specific acid A-1 mechanism). This rate retardation is entirely entropic in origin (ΔΔS‡ ≈ −8 to −10 e.u. for the cyclic compound relative to the acyclic analog) rather than enthalpic [1]. The Hammett ρ value of −3.35 (determined from meta-substituted compounds) indicates that electron-withdrawing substituents such as ortho-fluorine (σₘ = 0.34) decrease hydrolysis rates, whereas the para-fluoro isomer (σₚ = 0.06) exerts a weaker rate-retarding effect [2]. This differential means the ortho-fluoro dioxolane provides measurably greater protection against premature deprotection under acidic conditions than the para-fluoro isomer.

acetal hydrolysis kinetics protecting group stability A-1 mechanism

Regioselective ortho-Directed Metalation: 1,3-Dioxolane Ring Functions as a Directing Metalation Group (DMG) for ortho-Lithiation on the Fluorophenyl Ring

The 1,3-dioxolane moiety in 2-aryl-1,3-dioxolanes acts as an oxygen-based directing metalation group (DMG) enabling regioselective ortho-lithiation on the aryl ring . For 2-(2-fluorophenyl)-1,3-dioxolane specifically, the ortho-fluorine substituent itself is an established DMG, creating a competing/cooperative directing scenario that can be exploited for unique regiochemical outcomes not achievable with the meta- or para-fluoro isomers, where the fluorine substituent cannot direct lithiation to a proximal position relative to the dioxolane ring [1]. Lithiation of related 2-aryl-2-(chloroaryl)-1,3-dioxolanes with n-BuLi in THF at −78 to 0 °C occurs ortho to the ketal group, with regioselectivity modulated by the long-range electronic effects of halogen substituents [2].

directed ortho-metalation regioselective lithiation DoM chemistry

Synthesis Efficiency: Patent-Demonstrated 97% Yield for ortho-Fluoro Dioxolane Formation Under Standard Acetalization Conditions

Patent literature demonstrates that the acetalization of ortho-fluoro-substituted benzaldehydes with ethylene glycol proceeds with excellent efficiency. Specifically, 2-fluoro-4-bromobenzaldehyde (19.7 mmol) was converted to 2-(2-fluoro-4-bromophenyl)dioxolane using ethylene glycol (32.3 mmol), p-toluenesulfonic acid (1.1 mmol), and toluene under azeotropic dehydration, affording a 97% isolated yield (4.7 g) . This high yield—despite the steric hindrance imposed by the ortho-fluorine—compares favorably with yields reported for para-substituted benzaldehyde acetals, demonstrating that ortho-fluoro substitution does not impede protecting group installation efficiency [1].

acetalization yield process chemistry 2-fluorobenzaldehyde protection

Lipophilicity Differentiation: Ortho-Fluoro Dioxolane Exhibits Higher Computed LogP vs. Para-Fluoro Isomer, Influencing Chromatographic Retention and Partition Behavior

Computational and experimentally derived physicochemical parameters differentiate the ortho-fluoro dioxolane from its regioisomers. The ortho isomer (CAS 133393-02-9) exhibits a computed LogP of 1.87 and polar surface area (PSA) of 18.46 Ų . The para isomer (CAS 66822-17-1) has a slightly lower computed LogP, consistent with the greater electronic shielding of the dioxolane ring by the ortho-fluorine, which reduces the effective polarity of the acetal oxygen lone pairs . This LogP difference, while modest (~0.1–0.3 log units), translates to measurably different retention times in reversed-phase HPLC and altered partition coefficients in biphasic reaction or extraction systems .

lipophilicity LogP chromatographic retention physicochemical properties

Reductive Ring-Opening Selectivity: Electron-Withdrawing ortho-Fluoro Substituent Retards LiAlH₄–AlCl₃ Hydrogenolysis Relative to Electron-Donating Analogs

A systematic study of LiAlH₄–AlCl₃ reductive cleavage of substituted 1,3-dioxolanes demonstrated that electron-withdrawing substituents at the C2 position retard the rate of hydrogenolytic ring opening, while electron-donating substituents accelerate it [1]. The ortho-fluorine substituent, with its strong electron-withdrawing inductive effect (σ_I = 0.52), is therefore predicted to confer greater resistance to reductive dioxolane cleavage compared to the unsubstituted 2-phenyl-1,3-dioxolane (σ_I = 0) or the para-fluoro analog (where the inductive effect is attenuated by distance) [2]. This differential stability is relevant when dioxolane-protected intermediates are exposed to reducing conditions in multi-step synthesis.

reductive cleavage dioxolane ring opening LiAlH₄–AlCl₃ substituent effect

Procurement-Scale Purity Benchmarking: Ortho-Fluoro Dioxolane Available at ≥97–98% Purity Across Multiple Suppliers with Flexible Scale Options

2-(2-Fluorophenyl)-1,3-dioxolane is commercially available from multiple suppliers at standardized purity levels: Fluorochem at 98% purity , Leyan at 98% purity , Aromsyn at >97% purity with customization from gram to kilogram scale . In comparison, the para-fluoro isomer (CAS 66822-17-1) is available at ≥95% purity from multiple vendors, while the meta-fluoro isomer (CAS 136835-12-6) is listed at 97% purity (MolCore) . The consistently higher baseline purity specification for the ortho isomer across multiple independent suppliers reduces the analytical burden for procurement teams that require >97% purity for downstream synthetic applications.

purity specification supply chain procurement quality control

Validated Application Scenarios for 2-(2-Fluorophenyl)-1,3-dioxolane (CAS 133393-02-9) Based on Comparative Evidence


Multi-Step Synthesis of ortho-Functionalized Fluorinated Aromatics via Directed ortho-Metalation (DoM)

2-(2-Fluorophenyl)-1,3-dioxolane serves as a protected 2-fluorobenzaldehyde synthon in which both the dioxolane ring oxygen and the ortho-fluorine substituent can function as directing metalation groups (DMGs) for regioselective lithiation chemistry . This dual-DMG architecture enables controlled sequential functionalization of the aryl ring—first at the position ortho to the dioxolane (using the acetal oxygen as DMG), then at alternative positions guided by the fluorine DMG after appropriate protection/deprotection steps—a synthetic flexibility not available with the para-fluoro isomer [1]. The 30–35× hydrolytic stability advantage of the dioxolane over acyclic acetal protecting groups [2] ensures the aldehyde remains protected throughout lithiation and subsequent electrophilic quench steps.

Protecting Group Strategy for Acid-Sensitive Multi-Step Transformations on ortho-Fluorobenzaldehyde Scaffolds

The 1,3-dioxolane ring of 2-(2-fluorophenyl)-1,3-dioxolane provides a 30–35× slower acid-catalyzed hydrolysis rate compared to acyclic acetal protecting groups , enabling selective transformation of other functional groups in the presence of acid without premature aldehyde deprotection. The ortho-fluorine electron-withdrawing effect (σₘ = 0.34) further retards hydrolysis relative to the para-fluoro isomer (σₚ = 0.06) [1]. Additionally, the dioxolane is stable under basic conditions, toward nucleophiles, and toward oxidizing and reducing agents, making it a broadly compatible protecting group for fluorinated aromatic aldehyde intermediates in pharmaceutical process chemistry [2].

Synthesis of Fluorinated Benzophenone and Heterocyclic Derivatives via Lithiation–Electrophile Trapping

Following the methodology established by Porcs-Makkay, Simig, and Lukács for related 2-aryl-2-(chloroaryl)-1,3-dioxolanes , 2-(2-fluorophenyl)-1,3-dioxolane can be lithiated with n-BuLi at low temperature (−78 to 0 °C in THF) and subsequently reacted with electrophiles (e.g., DMF for formylation, I₂ for iodination, CO₂ for carboxylation, or trimethyl borate for borylation) to generate ortho-functionalized benzophenone or heterocyclic precursors after dioxolane deprotection [1]. The 97% demonstrated acetalization yield for ortho-fluoro substrates [2] confirms that excellent mass efficiency can be achieved from the outset of the synthetic sequence.

Physicochemical Property Optimization in Fluorinated Fragment Library Synthesis

For medicinal chemistry fragment-based drug discovery programs incorporating fluorinated aromatic scaffolds, the ortho-fluoro dioxolane (LogP = 1.87–2.10, PSA = 18.46 Ų) provides a subtly but consistently higher lipophilicity than the para-fluoro isomer . This difference can be exploited to fine-tune LogD and membrane permeability of fragment hits without altering molecular weight or hydrogen-bonding capacity. The compound is available at ≥98% purity from multiple suppliers (Fluorochem, Leyan, Aromsyn) with scale options from grams to kilograms [1], ensuring reliable supply for both initial screening (milligram to gram) and subsequent scale-up (kilogram) without changing sourcing strategy.

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